molecular formula C12H10O3 B147468 Styromal CAS No. 9011-13-6

Styromal

Cat. No. B147468
Key on ui cas rn: 9011-13-6
M. Wt: 202.21 g/mol
InChI Key: WOLATMHLPFJRGC-UHFFFAOYSA-N
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Patent
US05212250

Procedure details

To a degassed solution of maleic anhydride (24.2 g, 0.247 mol) in chlorobenzene (400 ml) is added an equimolar amount of styrene (25.7 g, 0.247 mol) and with azodiisobutyronitrile initiator at 1 mol %, and the solution is stirred for about 18 hours at 60° C. The resultant polymer product slurry is poured into hexane, and the polymer is recovered by filtration. Purification is accomplished by reprecipitation of tetrahydrofuran solution of the polymer into toluene.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC>ClC1C=CC=CC=1>[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:5.6|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
25.7 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
resultant polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the polymer is recovered by filtration
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
is accomplished by reprecipitation of tetrahydrofuran solution of the polymer into toluene

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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